SZL-P1-41 -

SZL-P1-41

Catalog Number: EVT-282902
CAS Number:
Molecular Formula: C24H24N2O3S
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as SZL-P1-41, is a small molecule inhibitor that demonstrates promising anti-cancer properties. [] It functions by specifically targeting the S-phase kinase-associated protein 2 (SKP2), a key component of the Skp2-Culin1-F-box (SCF) E3 ubiquitin ligase complex. [] This complex plays a crucial role in regulating cell cycle progression. [] SZL-P1-41 is primarily utilized in scientific research to investigate the therapeutic potential of inhibiting SKP2 in various cancer models. []

Mechanism of Action

SZL-P1-41 exerts its anti-cancer effects primarily by inhibiting SKP2, a component of the SCF E3 ubiquitin ligase complex. [, , ] This inhibition disrupts the ubiquitination and subsequent degradation of key cell cycle regulators, leading to cell cycle arrest and apoptosis. For example, SZL-P1-41 has been shown to increase levels of the cyclin-dependent kinase inhibitor p27, which plays a critical role in controlling cell cycle progression. [, ] Moreover, research suggests that SZL-P1-41 may influence other signaling pathways, such as the AKT pathway, contributing to its anti-cancer effects. []

Applications
  • Inhibiting Prostate Cancer Progression: Studies demonstrate that SZL-P1-41 effectively inhibits the proliferation and migration of castration-resistant prostate cancer cells. [] This effect is amplified when combined with PBIT, a KDM5B inhibitor, suggesting a synergistic anti-cancer effect. [] Moreover, research indicates that SZL-P1-41 treatment can reduce tumor proliferation and alter the SKP2:FOXA1 ratio in xenograft models, highlighting its potential in controlling prostate cancer progression. []

  • Enhancing Chemosensitivity in B Cell Precursor Acute Lymphoblastic Leukemia: Research suggests that SZL-P1-41, both alone and in combination with doxorubicin, can induce apoptosis in B cell precursor acute lymphoblastic leukemia cell lines. [] This highlights its potential as a therapeutic agent, potentially enhancing the efficacy of existing chemotherapy regimens.

  • Suppressing Bleomycin-Induced Pulmonary Fibrosis: Studies indicate that SZL-P1-41 can effectively suppress pulmonary fibrosis in a bleomycin-induced mouse model. [, ] This finding suggests a potential therapeutic application for SZL-P1-41 in treating pulmonary fibrosis.

  • Investigating Medulloblastoma Cell Viability: Research suggests that SZL-P1-41, in conjunction with Notch pathway inhibitors, can decrease the viability of medulloblastoma cell lines. [] This indicates a potential role for SZL-P1-41 in developing novel therapeutic strategies for medulloblastoma.

Doxorubicin

Relevance: The study in paper [] investigated the combined effect of SZL-P1-41 and doxorubicin on B cell precursor acute lymphoblastic leukemia (BCP-ALL) cells. The researchers found that SZL-P1-41 enhanced doxorubicin-induced apoptosis in these cells. This synergistic effect suggests a potential therapeutic benefit of combining SZL-P1-41 with doxorubicin for treating BCP-ALL.

Bleomycin (BLM)

Relevance: Several papers [, ] discuss the use of bleomycin to induce pulmonary fibrosis in a mouse model. These studies highlight the role of SZL-P1-41 in suppressing bleomycin-induced pulmonary fibrosis, suggesting its potential as a therapeutic agent for this condition. While structurally unrelated to SZL-P1-41, bleomycin serves as the agent inducing the condition that SZL-P1-41 aims to treat.

Cycloheximide

Relevance: In paper [], cycloheximide was used in a cycloheximide chase assay to study the stability of the SKP2 protein in the context of prostate cancer. While not directly structurally related to SZL-P1-41, cycloheximide was utilized in conjunction with SZL-P1-41 to explore the mechanism of action of the latter in regulating SKP2 protein levels.

Gastrodin

Relevance: Although not structurally related to SZL-P1-41, paper [] mentions gastrodin as another compound capable of inhibiting Skp2, albeit through a different mechanism than SZL-P1-41. This highlights Skp2 as a potential target for developing new anticancer therapies and suggests that exploring diverse chemical scaffolds targeting Skp2, such as those of SZL-P1-41 and gastrodin, could be beneficial.

PBIT

Relevance: Paper [] and [] examined the combined effect of PBIT and SZL-P1-41 on prostate cancer cells. The studies demonstrated a synergistic effect of the two compounds in inhibiting cancer cell proliferation and inducing senescence and apoptosis. This combined effect suggests a potential therapeutic benefit of co-targeting KDM5B and SKP2 using PBIT and SZL-P1-41, respectively, for prostate cancer treatment.

Properties

Product Name

SZL P1-41

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H24N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,12,14,27H,2-3,6-7,10-11,13H2,1H3

InChI Key

JKIXLEKBXHMXTN-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4

Solubility

Soluble in DMSO

Synonyms

SZL-P1-41; SZL P1 41; SZLP141; SKP2 E3 Ligase Inhibitor III;

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.